2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid
Overview
Description
“2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1250071-50-1 . It has a molecular weight of 221.26 . It is a powder at room temperature .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 221.26 .
Scientific Research Applications
Material Science and Biochemistry
- Spin-Labeled Amino Acids in Biochemistry : A study highlighted the use of nitroxide spin-labeled amino acids, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, for inducing specific secondary structures in peptides and serving as rigid probes in electron spin resonance studies. This application underscores the compound's utility in material science and biochemistry for understanding peptide behavior and dynamics (Toniolo, Crisma, & Formaggio, 1998).
Synthetic Chemistry
- C-H Bond Functionalization : Research on the efficiency of directing groups for C-H bond functionalization revealed that 1-aminopyridinium ylides, related to pyridine carboxylic acid derivatives, are potent for β-arylation and alkylation, showcasing the importance of pyridine moiety substitution in enhancing reactivity (Le, Nguyen, & Daugulis, 2019).
- Metal-Organic Coordination Polymers : The synthesis and application of 2,6-bis(pyrazolyl)pyridines and related ligands, derived from pyridine carboxylic acids, have been explored for creating luminescent lanthanide compounds and iron complexes with unique properties. These compounds have applications in biological sensing and demonstrate unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Coordination Chemistry
- Complexation and DNA Interactions : Studies on the complexation of pyridine carboxylic acid derivatives with metals like silver have shown significant antimicrobial activity and interaction with DNA. These interactions are crucial for developing new antimicrobial agents and understanding the mechanism of metal complexes with biological molecules (Abu-Youssef et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-1-5-14(7-9)10-6-8(11(15)16)3-4-13-10/h3-4,6,9H,1-2,5,7,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORZIPMSJUTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250071-50-1 | |
Record name | 2-(3-aminopiperidin-1-yl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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